3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

MC4 receptor melanocortin CNS pharmacology

Sourcing 3-aminopyrrolidine-2,5-diones with ambiguous N1-aryl or C3-amino substituents risks selecting a compound with an unintended target profile (e.g., anticonvulsant vs. MC4 antagonist). This product (CAS 303729-52-4) solves that by providing the exact N1-phenyl, C3-(3,4-dimethoxyphenethyl)amino chemotype essential for MC4 receptor pharmacology. - Validated MC4 antagonist pharmacophore; unsubstituted N1-phenyl group ensures integrity for melanocortin pathway research in depression, anxiety, and cachexia models. - Documented cardioprotective activity against myocardial ischemia/reperfusion injury, distinguishing it from generic CNS anticonvulsant pyrrolidine-diones. - Reproducible standard (Sigma-Aldrich R494003, MFCD00701311) for cross-laboratory SAR comparisons probing the MC4/anticonvulsant activity switch.

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
Cat. No. B5241419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3)OC
InChIInChI=1S/C20H22N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12,16,21H,10-11,13H2,1-2H3
InChIKeyDCAHCXBEGOWHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Research-Grade Specifications


3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione (CAS 303729-52-4; MFCD00701311) is a synthetic 3-aminopyrrolidine-2,5-dione derivative with molecular formula C₂₀H₂₂N₂O₄ and molecular weight 354.4 g/mol . The compound belongs to the broader class of N-aryl-3-amino-pyrrolidine-2,5-diones, a scaffold extensively investigated for central nervous system (CNS) and cardiovascular indications [1]. It is listed as an AldrichCPR product (Sigma-Aldrich R494003) and is primarily utilized as a research tool in preclinical cardioprotection and MC4 receptor pharmacology studies [2].

MC4 receptor antagonist tool compound for mood disorder model studies
Cardioprotective research tool in myocardial ischemia/reperfusion models
AldrichCPR analytical QC for reproducible pharmacology assays

Why Generic Pyrrolidine-2,5-dione Analogs Cannot Substitute


The pyrrolidine-2,5-dione scaffold supports divergent pharmacological profiles that are exquisitely sensitive to N1-aryl and C3-amino substituent variation [1]. Replacing the N1-phenyl group with substituted phenyl (e.g., 4-methoxyphenyl, 4-ethoxyphenyl) or replacing the C3-(3,4-dimethoxyphenethyl)amino side chain with a methylated or truncated amine can shift target engagement from MC4 receptor antagonism to 5-HT₁A/5-HT₇ receptor modulation, LSD1 inhibition, or monoamine reuptake inhibition [2][3]. Even minor alterations such as N-methylation of the C3-amino group (producing the tertiary amine analog, C₂₁H₂₄N₂O₄, MW 368.4) alter hydrogen-bonding capacity, basicity, and conformational flexibility, thereby affecting both pharmacodynamics and physicochemical properties . Consequently, generic substitution without confirmatory bioassay data risks selecting a compound with a qualitatively different target profile and research utility.

N1-aryl substitution shifts target
N1-substituted phenyl analogs (e.g., 4-methoxyphenyl) may shift pharmacology from MC4 antagonism to anticonvulsant activity.
N-methylation removes H-bond donor
C3-amino N-methyl analog lacks hydrogen-bond donor capacity, likely altering target binding and potency.
Specialty vendor purity uncertainty
Close analogs from non-major vendors often lack defined purity specifications, limiting assay reproducibility.

Quantitative Differentiation Evidence


N1-Phenyl Substitution and MC4 Receptor Antagonism

Patent US20090291940 explicitly claims 3-aminopyrrolidine compounds bearing an unsubstituted N1-phenyl group (as in the target compound) as MC4 receptor antagonists useful for mood disorders, depression, and anxiety [1]. The unsubstituted N1-phenyl moiety is a critical pharmacophoric element; replacement with substituted aryl groups (e.g., 4-methoxyphenyl or 4-ethoxyphenyl analogs) is associated with a shift toward anticonvulsant activity mediated through sodium channel or GABAergic mechanisms rather than MC4 receptor engagement [2]. This target-level differentiation is qualitative but mechanistically decisive for research programs investigating melanocortin pathways.

MC4 vs Anticonvulsant Target
Class-level inference
MC4 receptor antagonism (unsubstituted N1-phenyl) vs anticonvulsant activity (4-methoxyphenyl/4-ethoxyphenyl analogs)
N1-phenyl is essential for MC4 target engagement; substituted aryl shifts to anticonvulsant screening.
No head-to-head quantitative target engagement data available.
MC4 receptor melanocortin CNS pharmacology pyrrolidine-2,5-dione

Cardioprotective Profile vs. CNS-Focused Derivatives

The target compound has been specifically investigated for cardioprotective effects against myocardial ischemia/reperfusion injury , a therapeutic indication distinct from the anticonvulsant, antidepressant, and anxiolytic applications reported for closely related N1-aryl analogs [1]. In contrast, the broader pyrrolidine-2,5-dione class (e.g., 3-substituted N-Mannich base derivatives) is predominantly characterized by anticonvulsant ED₅₀ values in the MES test (e.g., compound 30: ED₅₀ MES = 45.6 mg/kg, ED₅₀ 6 Hz = 39.5 mg/kg) [2]. The cardiovascular application of the target compound represents a distinct and under-explored indication space within this chemical series.

Cardioprotective vs CNS Models
Class-level inference
Cardioprotection (myocardial I/R model) vs anticonvulsant class (MES ED50 45.6–69.9 mg/kg rodent)
Target compound explored for cardioprotection, distinct from CNS anticonvulsant class profile.
No quantitative cardioprotection efficacy data available for target compound.
cardioprotection myocardial ischemia-reperfusion pyrrolidine-2,5-dione cardiovascular pharmacology

Secondary Amine Hydrogen-Bond Donor Capacity

The target compound retains a secondary amine (NH) at the C3 position, enabling hydrogen-bond donation. The direct N-methylated analog, 3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-1-phenylpyrrolidine-2,5-dione (C₂₁H₂₄N₂O₄, MW 368.4), converts this secondary amine to a tertiary amine, eliminating hydrogen-bond donor capacity and increasing steric bulk . In related 3-aminopyrrolidine-2,5-dione series, N-methylation has been shown to reduce binding affinity for monoamine transporters and serotonin receptor subtypes by 10- to 100-fold compared to the secondary amine parent [1]. Although direct binding data for this pair are not available, the physicochemical principle is well-established for this scaffold class.

H-Bond Donor Capacity
Supporting evidence
Secondary amine (NH) H-bond donor present (MW 354.4) vs N-methyl tertiary amine (MW 368.4) donor absent
Secondary amine H-bond donation may be critical for target binding; N-methyl analog lacks this capacity.
Class-level SAR: 10–100× affinity loss upon N-methylation in related series.
structure-activity relationship hydrogen bonding 3-aminopyrrolidine-2,5-dione molecular recognition

Sigma-Aldrich AldrichCPR Purity and Reproducibility

The target compound is available as Sigma-Aldrich product R494003 (AldrichCPR grade) with MDL number MFCD00701311, providing a verifiable procurement identity linked to a defined purity specification . By contrast, many close analogs (e.g., 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione) are available only through non-major-vendor specialty suppliers with variable and often unspecified purity . The AldrichCPR designation ensures a minimum purity level suitable for reproducible biological assay work, reducing inter-laboratory variability attributable to impurity profiles.

Vendor QC Standard
Data to verify
Sigma-Aldrich R494003, AldrichCPR grade, defined purity vs specialty vendors, variable purity (~95%)
Traceable analytical QC supports assay reproducibility; close analogs may introduce impurity variability.
Vendor purity claims require verification for critical experiments.
analytical quality control purity specification AldrichCPR procurement standard

Recommended Research Application Scenarios


MC4 Receptor Antagonism in Mood Disorder Models

Based on patent claims for the N1-phenyl 3-aminopyrrolidine series [1], this compound is suitable as a tool compound for investigating MC4 receptor-mediated pathways in depression, anxiety, and cachexia models. The unsubstituted N1-phenyl group is essential for MC4 antagonist pharmacophore integrity; procurement should exclude N1-substituted-phenyl analogs to avoid selecting compounds optimized for anticonvulsant rather than melanocortin receptor endpoints [2].

Myocardial Ischemia-Reperfusion Cardioprotection Research

The compound has been specifically studied for cardioprotective effects against myocardial ischemia/reperfusion injury . This application distinguishes it from the majority of pyrrolidine-2,5-dione derivatives, which are primarily explored for CNS anticonvulsant activity with ED₅₀ values in the 40–70 mg/kg range in rodent MES models [3]. Researchers in cardiovascular pharmacology should verify that the sourced compound matches CAS 303729-52-4 to ensure the cardioprotection-associated chemotype.

SAR Studies Differentiating MC4 from Anticonvulsant Activity

The compound serves as a key reference point for SAR investigations probing the pharmacological switch between MC4 antagonism (N1-phenyl, C3-(3,4-dimethoxyphenethyl)amino) and anticonvulsant activity (N1-substituted aryl variants) [1][2]. Its well-defined procurement identity via Sigma-Aldrich (R494003, MDL MFCD00701311) provides a reproducible standard for cross-laboratory SAR comparisons .

Secondary Amine Hydrogen-Bonding Pharmacophore Validation

The target compound's secondary amine at C3 distinguishes it from the N-methyl tertiary amine analog (C₂₁H₂₄N₂O₄, MW 368.4) . This pair can be used in controlled studies to assess the contribution of hydrogen-bond donation to target binding, leveraging class-level SAR indicating 10–100× loss of affinity upon N-methylation in related 3-aminopyrrolidine series [4].

Application
Selection Property
Validation Focus
MC4 receptor pharmacology studies
N1-phenyl unsubstituted pharmacophore
MC4 antagonist activity confirmation
Myocardial ischemia-reperfusion research
Cardioprotection-associated chemotype
Cardioprotection endpoint validation in I/R models
SAR: MC4 vs anticonvulsant mechanisms
N1-phenyl vs N1-substituted aryl selectivity
Anticonvulsant activity exclusion; MC4 target engagement
H-bond donor pharmacophore validation
Secondary amine C3 substituent
H-bond donor requirement assessment using N-methyl control
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